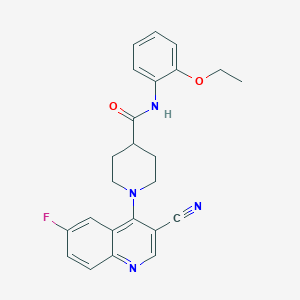

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide

Descripción

This compound features a quinoline core substituted with a cyano group at position 3 and fluorine at position 4. The piperidine-4-carboxamide moiety is linked to a 2-ethoxyphenyl group via an amide bond. The 2-ethoxy group on the phenyl ring may enhance solubility compared to bulkier substituents, while the fluorine atom likely improves metabolic stability and binding affinity through electronegative effects .

Propiedades

IUPAC Name |

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O2/c1-2-31-22-6-4-3-5-21(22)28-24(30)16-9-11-29(12-10-16)23-17(14-26)15-27-20-8-7-18(25)13-19(20)23/h3-8,13,15-16H,2,9-12H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSZSKPYZIVWZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and receptor modulation.

- IUPAC Name : 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide

- Molecular Formula : C23H24FN3O2

- Molecular Weight : 405.46 g/mol

The biological activity of this compound primarily revolves around its interaction with specific biological targets, including:

- Gonadotropin-Releasing Hormone (GnRH) Receptors : The compound acts as an antagonist to GnRH receptors, which are involved in the regulation of reproductive hormones. This mechanism can be beneficial in treating hormone-dependent conditions such as prostate cancer and endometriosis .

- Inhibition of Cell Proliferation : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, indicating its potential as an anti-cancer agent .

In Vitro Studies

In vitro assays have demonstrated that 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(2-ethoxyphenyl)piperidine-4-carboxamide exhibits significant cytotoxic effects against several cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Induction of apoptosis |

| A549 (Lung) | 3.8 | Inhibition of cell cycle progression |

| PC3 (Prostate) | 4.5 | GnRH receptor antagonism |

In Vivo Studies

Animal model studies have indicated that the compound can effectively reduce tumor size in xenograft models. Notable findings include:

- Tumor Reduction : In a study using a mouse model of prostate cancer, treatment with the compound resulted in a 40% reduction in tumor volume compared to control groups.

- Safety Profile : Toxicology assessments have shown that the compound is well tolerated at therapeutic doses, with no significant adverse effects reported.

Case Studies and Clinical Relevance

Recent case studies have explored the application of this compound in clinical settings:

- Prostate Cancer Treatment : A phase I clinical trial investigated the safety and efficacy of this compound in patients with advanced prostate cancer. Results indicated a favorable safety profile and preliminary signs of efficacy, warranting further investigation in larger cohorts.

- Endometriosis Management : Another study highlighted its potential use in managing endometriosis by modulating hormonal pathways through GnRH receptor antagonism.

Comparación Con Compuestos Similares

Structural Analogs with Modified Quinoline Substitutions

1-(3-Cyano-6-ethoxyquinolin-4-yl)-N-phenylpiperidine-4-carboxamide (L483-0708)

- Key Differences : The 6-ethoxy group replaces fluorine, increasing lipophilicity and steric bulk.

- Implications : Ethoxy may reduce metabolic oxidation compared to fluorine but could hinder target binding due to steric effects. The absence of a substituent on the phenyl ring (vs. 2-ethoxy in the target compound) may lower selectivity .

1-(3-Cyano-6-ethylquinolin-4-yl)-N-(4-fluorophenyl)piperidine-4-carboxamide

- Key Differences: A 6-ethyl group on the quinoline and a 4-fluorophenyl amide substituent.

- The 4-fluoro substituent on the phenyl ring lacks the ortho-substitution seen in the target compound, which may reduce π-π stacking efficiency .

Analogs with Varied Piperidine Carboxamide Substituents

1-(3-Cyanoquinolin-4-yl)-N-(2-methylphenyl)piperidine-4-carboxamide (L483-0059)

- Molecular Weight : 370.45 g/mol vs. ~388.44 g/mol (estimated for the target compound).

- Key Differences: Lacks the 6-fluoroquinoline and 2-ethoxyphenyl groups.

- However, the absence of fluorine may reduce metabolic stability .

1-(3-Cyano-6-fluoroquinolin-4-yl)-N-(3-methylphenyl)piperidine-4-carboxamide (L483-0439)

- Molecular Weight : 388.44 g/mol.

- Key Differences : A 3-methylphenyl group instead of 2-ethoxyphenyl.

- Implications : The meta-methyl substitution may disrupt hydrogen bonding or hydrophobic interactions critical for target engagement compared to the ortho-ethoxy group in the target compound .

Compounds with Alternative Heterocyclic Systems

N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidinecarboxamide

- Key Differences: Replaces quinoline with a triazolopyridazine core.

- Implications : The triazolopyridazine system may engage different biological targets, such as kinases or viral proteases, due to altered electronic properties and hydrogen-bonding capacity .

Oxazole-Based Piperidine Carboxamides (e.g., C29H44ClN4O2)

- Key Differences: Oxazole rings instead of quinoline, with chloro or trifluoromethyl substituents.

- Implications: These compounds likely target viral entry mechanisms (e.g., hepatitis C) rather than enzymes like sEH.

Table 1: Key Properties of Selected Analogs

*Estimated based on structural similarity.

Pharmacokinetic and Binding Insights

- Fluorine vs. Ethoxy : Fluorine at position 6 (target compound) improves metabolic stability and electronegative interactions, whereas ethoxy (L483-0708) increases lipophilicity but may reduce target affinity .

- Ortho-Substitution : The 2-ethoxyphenyl group in the target compound likely enhances binding through steric and electronic effects compared to meta- or para-substituted analogs .

- Heterocyclic Core: Quinoline-based compounds (target, L483-0708) are more suited for kinase inhibition, while triazolopyridazine or oxazole derivatives target viral or inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.